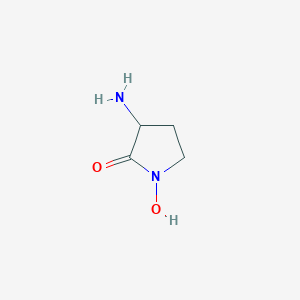

3-Amino-1-hydroxypyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKUBNLZMKAEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905333 | |

| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-51-6 | |

| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-3-amino-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HA-966 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2JLV9220T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Amino-1-hydroxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-hydroxypyrrolidin-2-one, also known by its research code HA-966, is a synthetic molecule that has garnered significant interest in the field of neuroscience. Structurally, it is a cyclic hydroxamic acid derivative of the non-proteinogenic amino acid ornithine. Its primary pharmacological activity is as an antagonist or low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This activity is stereoselective, with the (R)-(+)-enantiomer being responsible for the interaction with the glycine site. The (S)-(-)-enantiomer, conversely, exhibits sedative and muscle relaxant properties through a different, less well-defined mechanism. Given its interaction with a key receptor involved in synaptic plasticity, learning, and memory, as well as in excitotoxic neuronal damage, this compound is a valuable tool for researchers studying glutamatergic neurotransmission and a potential scaffold for the development of novel therapeutics for neurological disorders.

This technical guide provides a comprehensive overview of the basic physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustration of its primary signaling pathway.

Physicochemical Properties

The basic properties of a compound are critical for its handling, formulation, and interpretation of biological data. The following tables summarize the available quantitative data for this compound.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₂O₂ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][2] |

| CAS Number (Racemate) | 1003-51-6 | [2] |

| CAS Number ((R)-enantiomer) | 123931-04-4 | [3] |

| CAS Number ((S)-enantiomer) | 111821-58-0 | [1] |

pKa

No experimental pKa value for this compound has been reported in the literature. However, as a hydroxamic acid, the acidity of the N-OH proton is the most significant. The pKa of hydroxamic acids is typically around 9.[4][5][6] The basicity of the 3-amino group would be significantly lower than that of a typical primary amine due to the electron-withdrawing effect of the adjacent carbonyl group.

| Property | Estimated Value | Reference |

| pKa (N-OH) | ~9 | [4][5][6] |

Solubility

| Solvent | Solubility | Enantiomer | Reference |

| Water | Soluble to 100 mM | (R)-(+) | [7] |

| Water | Soluble to 100 nM (likely a typo, should be mM) | Hydrochloride Salt | [8][9] |

Note: The reported solubility of 100 nM for the hydrochloride salt is likely a typographical error in the source material and should be interpreted with caution. It is more probable that the solubility is in the mM range, similar to the free base.

Stability

Biological Activity and Signaling Pathway

This compound acts as an antagonist or low-efficacy partial agonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[2][12][13] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist (glycine or D-serine) for activation.[14] Upon activation, and with sufficient membrane depolarization to relieve a magnesium block, the channel opens, allowing the influx of Ca²⁺.[8][14] This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and other neuronal functions.[14][15]

Caption: NMDA Receptor Signaling Pathway and Point of Intervention for this compound.

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of this compound are not detailed in the literature, the following sections provide standardized methodologies that are applicable.

Determination of pKa by Potentiometric Titration

This protocol is adapted from standard methods for determining the pKa of amino acids and other ionizable compounds.

Objective: To determine the acid dissociation constant (pKa) of the N-hydroxy group of this compound.

Materials:

-

This compound

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Deionized water, boiled to remove CO₂

-

pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beaker (100 mL)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M) in a known volume of deionized water.

-

Acidification: If the pKa of the amino group is also to be determined, the solution should first be acidified to a pH below 2 with 0.1 M HCl. For the determination of the N-OH pKa, this step can be omitted.

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin stirring at a moderate speed.

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen to approximately 11-12.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve. This can be determined from the graph or by calculating the first derivative of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold standard method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

-

This compound

-

Deionized water (or buffer of desired pH)

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on the shaker at a constant temperature. Shake for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

The experiment should be performed in triplicate.

Stability Testing: Photostability and Thermal Stability

This protocol is based on the ICH Q1B guidelines for photostability testing.[16]

Objective: To assess the stability of this compound under light and thermal stress.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber with a calibrated light source (providing both visible and UV light)

-

Temperature-controlled ovens

-

Quartz cuvettes or other suitable transparent containers

-

Amber vials or containers wrapped in aluminum foil for dark controls

-

Analytical method for quantification and detection of degradation products (e.g., stability-indicating HPLC method)

Procedure:

-

Sample Preparation:

-

Solid: Place the solid compound in a thin layer in a suitable container.

-

Solution: Prepare a solution of known concentration in a relevant solvent (e.g., water, buffer).

-

-

Photostability Testing:

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Simultaneously, place identical samples wrapped in aluminum foil (dark controls) in the same chamber to separate the effects of light from thermal degradation.

-

Analyze the samples at appropriate time points.

-

-

Thermal Stability Testing:

-

Place samples in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C).

-

Store control samples at the recommended storage temperature (e.g., 2-8°C or room temperature).

-

Analyze the samples at various time points (e.g., 1, 2, 4 weeks).

-

-

Analysis:

-

At each time point, analyze the samples for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating HPLC method.

-

Compare the results from the exposed samples to the control samples. A significant change is typically defined as a >5% loss of the parent compound or the appearance of significant degradation products.

-

Synthesis Overview

Conclusion

This compound is a valuable pharmacological tool with a well-defined mechanism of action at the NMDA receptor. This guide has summarized its known basic properties, including its solubility in water. While key data such as an experimentally determined pKa and comprehensive stability profiles are not yet available in the literature, the provided experimental protocols offer a clear path for their determination. The visualization of the NMDA receptor signaling pathway highlights the compound's role in modulating this critical neuronal process. This information serves as a solid foundation for researchers and drug development professionals working with this and related compounds.

References

- 1. (S)-(-)-3-AMINO-1-HYDROXYPYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. HA-966 - Wikipedia [en.wikipedia.org]

- 3. (3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. HA-966 HCl | TargetMol [targetmol.com]

- 10. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. Resolution and synthesis of the individual enantiomers of the glycine antagonist this compound (HA-966) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 19. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 20. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-1-hydroxypyrrolidin-2-one

This technical guide provides a comprehensive overview of 3-Amino-1-hydroxypyrrolidin-2-one, a pyrrolidinone derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, and insights into its synthesis.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. Its systematic IUPAC name is This compound .[1] The molecule exists as a racemic mixture and also in stereospecific forms, such as (3R)-3-amino-1-hydroxypyrrolidin-2-one and (3S)-3-amino-1-hydroxypyrrolidin-2-one.[2][3] It is also commonly known by the synonym HA-966.[1]

The chemical structure of this compound consists of a five-membered pyrrolidinone ring, substituted with an amino group at the 3-position and a hydroxyl group at the 1-position (the nitrogen atom of the lactam).

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The following table summarizes key computed physicochemical properties for this compound. This data is essential for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₂O₂ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][2] |

| XLogP3 | -1.5 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 116.058577502 Da | [1][2] |

| Polar Surface Area | 66.6 Ų | [1][2] |

| Complexity | 115 | [1][2] |

Experimental Protocols: Synthesis Overview

The synthesis of 3-amino-pyrrolidine derivatives is of significant interest for the production of agrochemicals and pharmaceuticals.[4] While specific, detailed experimental protocols for the direct synthesis of this compound are proprietary or described within patent literature, general synthetic strategies for related structures provide valuable insights.

A common approach involves the cyclization of acyclic precursors. For instance, methods have been developed for producing optically active 3-amino-pyrrolidine derivatives starting from 1,2,4-trisubstituted butane derivatives.[4] Another patented method describes the synthesis of optically pure (S)-3-hydroxypyrrolidine from optically pure 4-amino-(S)-2-hydroxybutyric acid. This multi-step process includes the introduction of an amine protecting group, reduction of the carboxylic acid, removal of the protecting group, halogenation of the resulting primary alcohol, and subsequent amine cyclization.[5]

Furthermore, the synthesis of pyrrolidine-containing drugs often utilizes stereoselective methods. These can be broadly categorized into two groups: those that start with a pre-existing pyrrolidine ring and those that involve the stereoselective cyclization of acyclic compounds to form the pyrrolidine ring.[6]

A representative synthetic workflow for a related pyrrolidine derivative is outlined below. This generalized process illustrates the key transformations often involved in constructing such molecules.

Caption: A generalized workflow for the synthesis of pyrrolidine derivatives.

References

- 1. 1-Hydroxy-3-amino-2-pyrrolidone | C4H8N2O2 | CID 1232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | C4H8N2O2 | CID 183351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-1-hydroxypyrrolidin-2-one

This guide provides a comprehensive overview of the chemical and biological properties of 3-Amino-1-hydroxypyrrolidin-2-one, a molecule of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Information

This compound, also known by its synonym HA-966, is a heterocyclic compound built upon a γ-lactam (2-pyrrolidinone) scaffold.[1] Its chemical structure and properties are of considerable interest due to its role as a key intermediate in the synthesis of various pharmaceutical agents.[2] The presence of a chiral center at the 3-position means it can exist as different stereoisomers, such as (R)-(+)-HA-966 and (S)-(-)-HA-966, which may exhibit distinct biological activities.[3][4]

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₂ | PubChem[3][6] |

| Molecular Weight | 116.12 g/mol | PubChem[3][5][6] |

| Exact Mass | 116.058577502 Da | PubChem[3][6] |

| XLogP3 | -1.5 | PubChem[3][5][6] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Polar Surface Area (PSA) | 66.6 Ų | PubChem[3][6] |

| Melting Point | 184 °C | Echemi[5] |

| CAS Number | 123931-04-4 ((3R)-isomer) | PubChem[3] |

| 111821-58-0 ((S)-isomer) | ChemicalBook[4] | |

| 70996-07-5 (Racemic mixture) | Echemi[5] |

Experimental Protocols: Synthesis

3-Amino-pyrrolidine derivatives are valuable intermediates for producing pharmaceutically active substances.[2] Several synthetic routes have been developed. Below is a generalized protocol based on methods described for related pyrrolidinone structures.

Objective: To synthesize a polysubstituted 3-hydroxy-3-pyrroline-2-one derivative via a multi-component reaction.[1] This illustrates a common strategy for creating the core pyrrolidinone structure.

Materials:

-

Aromatic aldehyde (1 equivalent)

-

Amine (1 equivalent)

-

Citric acid (2 equivalents)

-

Sodium diethyl oxalacetate (2 equivalents)

-

Absolute ethanol

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 equiv.), amine (1 equiv.), and citric acid (2 equiv.) in absolute ethanol (1.0 mL).[1]

-

Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour. This initial step involves the acid-catalyzed condensation to form an imine intermediate.[1]

-

Add sodium diethyl oxalacetate (2 equiv.) to the reaction mixture.[1] The sodium diethyl oxalacetate generates an enol derivative in the acidic environment.[1]

-

The enol subsequently reacts with the iminium species (protonated imine) to proceed through cyclization and form the 3-hydroxy-3-pyrroline-2-one scaffold.[1]

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography on silica gel.

This protocol provides a foundational method. Specific synthesis of this compound may involve variations such as using hydroxylamine or its salts as a key reagent.[2]

Biological Context and Signaling Pathways

Derivatives of the aminopyrrolidine scaffold have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, particularly the PI3Kδ isoform.[7] The PI3K/AKT/mTOR signaling cascade is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[8] Its dysregulation is implicated in diseases such as cancer and inflammatory conditions.[7][8]

Below is a diagram illustrating the logical flow of the PI3K/AKT/mTOR signaling pathway, a key target for compounds structurally related to this compound.

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.

References

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 3. (3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-3-AMINO-1-HYDROXYPYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 1-Hydroxy-3-amino-2-pyrrolidone | C4H8N2O2 | CID 1232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Projected Dose Optimization of Amino- and Hydroxypyrrolidine Purine PI3Kδ Immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

(R)-(+)-HA-966 chemical and physical properties

An In-depth Technical Guide to (R)-(+)-HA-966

Introduction

(R)-(+)-HA-966, or (R)-(+)-3-amino-1-hydroxy-pyrrolidin-2-one, is a pharmacologically significant compound that acts as a selective, low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its unique interaction with the NMDA receptor complex confers upon it distinct neuroprotective and anticonvulsant properties.[3][4] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of (R)-(+)-HA-966, with a focus on its mechanism of action, stereoselectivity, and the experimental methodologies used to characterize it. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

(R)-(+)-HA-966 is the dextrorotatory enantiomer of the racemic compound HA-966. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| IUPAC Name | (3R)-3-amino-1-hydroxypyrrolidin-2-one | [3] |

| Molecular Formula | C₄H₈N₂O₂ | [3][5] |

| Molecular Weight | 116.12 g/mol | [3][5] |

| CAS Number | 123931-04-4 | [5] |

| Solubility | Soluble to 100 mM in water | [5] |

| Purity | ≥98% | [5] |

| Storage | Desiccate at Room Temperature | [5] |

Pharmacology and Mechanism of Action

The primary pharmacological activity of (R)-(+)-HA-966 is centered on its interaction with the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Unlike competitive NMDA antagonists that bind to the glutamate site or channel blockers like MK-801, (R)-(+)-HA-966 acts on the strychnine-insensitive glycine co-agonist site.[2][6]

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. (R)-(+)-HA-966 functions as a partial agonist at this glycine site.[1][7] This means that while it binds to the receptor, it elicits a response that is lower than that of a full agonist. Even at high concentrations, it does not completely inhibit NMDA responses, which is characteristic of a low-efficacy partial agonist.[1][7] This property allows it to modulate, rather than completely block, NMDA receptor function, which may contribute to its favorable safety profile compared to other NMDA antagonists.[3]

Stereoselectivity

A critical aspect of HA-966's pharmacology is the distinct activity of its enantiomers. The racemic mixture contains both the (R)-(+)- and (S)-(-)-enantiomers, which have markedly different pharmacological profiles.[2][3]

-

(R)-(+)-HA-966 : This enantiomer is responsible for the selective antagonism at the glycine/NMDA receptor site.[1][2] This activity accounts for its observed anticonvulsant and neuroprotective effects.[4]

-

(S)-(-)-HA-966 : In contrast, this enantiomer is only weakly active at the NMDA receptor.[1][2] Its primary effects are sedative, ataxic, and muscle relaxant, similar to gamma-butyrolactone (GBL).[2][3] It is significantly more potent in producing sedation than the (R)-(+)-enantiomer.[2]

This stereoselectivity underscores the importance of using the resolved (R)-(+)-enantiomer for studies targeting NMDA receptor modulation.

References

- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HA-966 - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. rndsystems.com [rndsystems.com]

- 6. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide to (S)-(-)-HA-966

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Compound Name | (S)-(-)-HA-966 |

| CAS Number | 111821-58-0[1][2] |

| Synonyms | (-)-3-amino-1-hydroxy-2-pyrrolidone, (-)-HA 966 |

| Molecular Formula | C₄H₈N₂O₂[1] |

| Molecular Weight | 116.12 g/mol [1] |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in water.[1] |

| Storage | Store at room temperature.[1] |

Pharmacological Profile

(S)-(-)-HA-966 is the (S)-enantiomer of the racemic compound HA-966. While its counterpart, (R)-(+)-HA-966, is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, (S)-(-)-HA-966 is only weakly active at this site.[3][4] Instead, (S)-(-)-HA-966 exhibits potent sedative and ataxic effects, which are believed to be mediated through the disruption of striatal dopaminergic mechanisms.[1][4] It is often described as a γ-butyrolactone-like sedative.[4]

Quantitative Data

The following tables summarize the key quantitative data for (S)-(-)-HA-966 and its enantiomer, providing a comparative view of their pharmacological activities.

Table 1: In Vitro Receptor Binding and Functional Assays

| Enantiomer | Assay | Preparation | IC₅₀ | Reference |

| (S)-(-)-HA-966 | Inhibition of strychnine-insensitive [³H]glycine binding | Rat cerebral cortex synaptic membranes | 339 µM | [4] |

| (R)-(+)-HA-966 | Inhibition of strychnine-insensitive [³H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 µM | [4] |

| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 708 µM | [4] |

| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 13 µM | [4] |

Table 2: In Vivo Pharmacological Effects

| Enantiomer | Model | Effect | ED₅₀ | Reference |

| (R)-(+)-HA-966 | Sound-induced seizures in mice | Anticonvulsant | 52.6 mg/kg (i.p.) | |

| (R)-(+)-HA-966 | N-methyl-DL-aspartic acid (NMDLA)-induced seizures in mice | Anticonvulsant | 900 mg/kg (i.v.) | |

| (S)-(-)-HA-966 | Ataxia (inverted screen test) in mice | Ataxic | >25-fold more potent than (R)-(+)-enantiomer | [4] |

Experimental Protocols

Preparation of Rat Cerebral Cortex Synaptic Membranes

This protocol outlines the preparation of synaptic membranes from rat cerebral cortex for use in radioligand binding assays.

-

Tissue Homogenization: Euthanize adult rats and rapidly dissect the cerebral cortices on ice. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Synaptosome Isolation: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Hypo-osmotic Lysis: Resuspend the synaptosomal pellet in 10 volumes of ice-cold distilled water or a low molarity buffer (e.g., 5 mM Tris-HCl, pH 7.4) to induce osmotic lysis.

-

Membrane Pellet Collection: Centrifuge the lysed synaptosomes at 40,000 x g for 30 minutes at 4°C. The resulting pellet contains the synaptic membranes.

-

Washing: Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove residual cytoplasmic components.

-

Final Preparation: Resuspend the final synaptic membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store the membranes at -80°C until use.

Strychnine-Insensitive [³H]Glycine Binding Assay

This assay is used to determine the affinity of compounds for the glycine binding site on the NMDA receptor.

-

Assay Buffer: Prepare a suitable assay buffer, typically 50 mM Tris-acetate (pH 7.4).

-

Reaction Mixture: In microcentrifuge tubes, combine the following:

-

Synaptic membrane preparation (50-100 µg of protein)

-

[³H]Glycine (final concentration typically 10-50 nM)

-

Varying concentrations of the test compound (e.g., (S)-(-)-HA-966) or buffer for total binding.

-

A saturating concentration of non-radiolabeled glycine (e.g., 1 mM) for determining non-specific binding.

-

-

Incubation: Incubate the reaction mixtures at 4°C for 30 minutes.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

Signaling Pathways and Workflows

Proposed Signaling Pathway of (S)-(-)-HA-966

The sedative and ataxic effects of (S)-(-)-HA-966 are hypothesized to result from a disruption of dopaminergic signaling in the striatum. The precise molecular targets are not fully elucidated but are distinct from the NMDA receptor glycine site. The following diagram illustrates a potential mechanism.

Caption: Proposed mechanism of (S)-(-)-HA-966 action via disruption of striatal dopamine release.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of a compound for a specific receptor.

Caption: Workflow for a radioligand binding assay to determine compound affinity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An improved method of preparing rat brain synaptic membranes. Elimination of a contaminating membrane containing 2',3'-cyclic nucleotide 3'-phosphohydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of HA-966: A Technical Guide

Foreword: This document provides an in-depth technical overview of the discovery and historical development of HA-966 ((±)-3-amino-1-hydroxypyrrolidin-2-one), a compound that has played a significant role in neuroscience research. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its pharmacological properties, the distinct activities of its enantiomers, and the experimental methodologies that have been pivotal in its characterization.

Introduction and Initial Discovery

HA-966, chemically designated as 1-Hydroxy-3-amino-pyrrolidone-2, was first described in the scientific literature in 1971 by Bonta and colleagues.[1] The initial investigations into this compound revealed a unique neuropharmacological profile. Chemically resembling a cyclic form of GABA, early studies explored its potential as a GABA-like agent.[1] These initial explorations in animal models, primarily rodents, cats, and dogs, demonstrated that HA-966 induced a state of flaccid catalepsy and reversible tranquillization at doses significantly lower than its lethal dose.[1]

Early research also highlighted its potential in movement disorders, with findings indicating a marked inhibition of tremors induced by various chemical agents.[1] Furthermore, the compound was observed to selectively elevate dopamine levels in the corpus striatum of rats.[1] An interesting early observation was the delayed onset of action after intravenous administration and a significant reduction in its effects in hepatectomized mice, leading to the hypothesis that HA-966 may be a prodrug, converted to an active metabolite.[1]

Elucidation of the Mechanism of Action at the NMDA Receptor

Subsequent research delved deeper into the molecular mechanisms underlying the effects of HA-966. A pivotal discovery was its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. It was established that HA-966 acts as an antagonist at the glycine modulatory site of the NMDA receptor.[2][3] This site is a co-agonist binding site, meaning that both glutamate and a co-agonist (like glycine or D-serine) must bind for the receptor's ion channel to open efficiently. By acting on this site, HA-966 can modulate the activity of the NMDA receptor. Further characterization revealed that HA-966 is a low-efficacy partial agonist at this site, meaning it can weakly activate the receptor in the absence of the endogenous co-agonist but competitively antagonizes the action of full co-agonists like glycine.[3][4][5]

The Stereoselective Pharmacology of HA-966 Enantiomers

A critical breakthrough in understanding the multifaceted pharmacological profile of HA-966 came with the resolution and characterization of its individual stereoisomers: the (R)-(+)- and (S)-(-)-enantiomers. This work, prominently featuring the research by Singh and colleagues in 1990, revealed that the two enantiomers possess distinct and separable pharmacological activities.[4]

(R)-(+)-HA-966: The Glycine/NMDA Receptor Antagonist

The (R)-(+)-enantiomer was identified as the component responsible for the antagonist activity at the glycine site of the NMDA receptor.[4] This stereoisomer exhibits a significantly higher affinity for the strychnine-insensitive [3H]glycine binding site on rat cerebral cortex synaptic membranes compared to its (S)-(-)-counterpart.[3][4] The neuroprotective and some of the anticonvulsant effects of racemic HA-966 are attributed to the actions of (R)-(+)-HA-966. Specifically, it has been shown to be effective in animal models of NMDA-induced neurotoxicity.

(S)-(-)-HA-966: The Sedative and Ataxic Component

In contrast, the (S)-(-)-enantiomer displays only weak activity at the NMDA receptor's glycine site.[4] Instead, this enantiomer is primarily responsible for the potent sedative, muscle relaxant, and ataxic effects observed with the racemic mixture.[4] The mechanism of action for the (S)-(-)-enantiomer is distinct from that of the (R)-(+)-enantiomer and is not mediated by the NMDA receptor. It has been suggested that its effects may involve a disruption of striatal dopaminergic mechanisms, exhibiting a profile similar to that of gamma-butyrolactone (GBL).[4] This enantiomer also contributes to the anticonvulsant properties of racemic HA-966, particularly against seizures not induced by NMDA receptor activation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that have been reported for HA-966 and its enantiomers.

| Compound | Assay | Preparation | IC50 (µM) | Reference(s) |

| (±)-HA-966 | [3H]glycine Binding | Rat cerebral cortex synaptic membranes | 17.5 | [2][3] |

| (R)-(+)-HA-966 | [3H]glycine Binding | Rat cerebral cortex synaptic membranes | 12.5 | [3][4] |

| (S)-(-)-HA-966 | [3H]glycine Binding | Rat cerebral cortex synaptic membranes | 339 | [3][4] |

| (R)-(+)-HA-966 | Glycine-potentiated NMDA response | Cultured cortical neurons | 13 | [4] |

| (S)-(-)-HA-966 | Glycine-potentiated NMDA response | Cultured cortical neurons | 708 | [4] |

Table 1: In Vitro Binding and Functional Data for HA-966 and its Enantiomers.

| Compound | Test | Species | Route | ED50 (mg/kg) | Reference(s) |

| (±)-HA-966 | Low-intensity electroshock seizures | Mouse | i.v. | 13.2 | |

| (R)-(+)-HA-966 | Sound-induced seizures | Mouse | i.p. | 52.6 | [4] |

| (R)-(+)-HA-966 | NMDLA-induced seizures | Mouse | i.v. | 900 | [4] |

| (R)-(+)-HA-966 | Low-intensity electroshock seizures | Mouse | i.v. | 105.9 | |

| (S)-(-)-HA-966 | Low-intensity electroshock seizures | Mouse | i.v. | 8.8 | |

| (S)-(-)-HA-966 | Ataxia (inverted screen) | Mouse | - | >25-fold more potent than (+) | [4] |

Table 2: In Vivo Anticonvulsant and Ataxic Effects of HA-966 and its Enantiomers.

Signaling Pathways and Experimental Workflows

Signaling Pathway of (R)-(+)-HA-966 at the NMDA Receptor

The primary mechanism of (R)-(+)-HA-966 involves its interaction with the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. This interaction prevents the binding of endogenous co-agonists like glycine and D-serine, thereby reducing the probability of the ion channel opening upon glutamate binding to the GluN2 subunit. The subsequent reduction in calcium influx through the NMDA receptor channel has several downstream consequences, including the modulation of calcium-dependent signaling cascades that can influence gene expression and neuronal survival.

Caption: Signaling pathway of (R)-(+)-HA-966 at the NMDA receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the affinity of HA-966 for the glycine binding site.

References

- 1. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Amino-1-hydroxypyrrolidin-2-one (HA-966): A Technical Review

Executive Summary: 3-Amino-1-hydroxypyrrolidin-2-one, commonly known as HA-966, is a psychoactive compound that functions primarily as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Its activity is highly stereospecific: the (R)-(+)-enantiomer is responsible for the selective NMDA receptor antagonism and associated anticonvulsant and neuroprotective effects, while the (S)-(-)-enantiomer produces potent sedative and muscle relaxant effects through a different, less understood mechanism. This technical guide provides a comprehensive review of HA-966, detailing its physicochemical properties, synthesis, pharmacology, mechanism of action, and preclinical data to support its evaluation by researchers and drug development professionals.

Introduction

This compound (HA-966) is a cyclic derivative of γ-aminobutyric acid (GABA) that has been a subject of neuropharmacological research for several decades.[1] Initially investigated for its GABA-like sedative and central nervous system depressant properties, subsequent studies revealed a more complex mechanism of action centered on the glutamatergic system.[1][2]

The compound's primary significance lies in its stereoselective interaction with the NMDA receptor complex.[3] The NMDA receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological and psychiatric disorders. HA-966 does not compete with glutamate but instead modulates receptor activity by binding to the co-agonist glycine site.[2][4] This specific mechanism distinguishes it from other NMDA antagonists like ketamine or PCP, which block the ion channel directly.[5]

The distinct pharmacological profiles of its two enantiomers make HA-966 a valuable tool for dissecting the roles of the glycine site in physiological and pathological processes. The (R)-(+)-enantiomer is a selective, low-efficacy partial agonist at the glycine site, effectively acting as an antagonist, while the (S)-(-)-enantiomer is largely inactive at this site but produces strong sedative effects.[3][6][7]

Physicochemical Properties

The fundamental chemical and physical properties of the racemic and enantiomeric forms of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | (±)-3-Amino-1-hydroxypyrrolidin-2-one | [3] |

| Synonyms | HA-966 | [3] |

| Molecular Formula | C₄H₈N₂O₂ | [8] |

| Molecular Weight | 116.12 g/mol | [8] |

| CAS Number (Racemate) | 1003-51-6 | [3] |

| CAS Number (R)-(+) | 123931-04-4 | N/A |

| CAS Number (S)-(-) | 111821-58-0 | [8] |

| Canonical SMILES | C1CN(C(=O)C1N)O | [3] |

Synthesis and Experimental Protocols

Synthesis Overview

The synthesis of this compound derivatives is a critical process for enabling further research. Optically active 3-amino-pyrrolidine structures are important intermediates for various pharmaceutically active substances.[9] A common strategy involves the cyclization of a substituted butane derivative. For instance, a process starting from (R)-2-(benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane can yield the desired N-hydroxy-pyrrolidinone ring structure through a reaction with hydroxylamine.[9]

Example Synthesis Workflow

The following diagram illustrates a high-level workflow for the synthesis of a protected form of (R)-3-Amino-1-hydroxypyrrolidin-2-one.

References

- 1. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HA-966 - Wikipedia [en.wikipedia.org]

- 4. jneurosci.org [jneurosci.org]

- 5. benchchem.com [benchchem.com]

- 6. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-(-)-3-AMINO-1-HYDROXYPYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Pharmacological Profile of 3-Amino-1-hydroxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-hydroxypyrrolidin-2-one, commonly known as HA-966, is a psychoactive compound that has garnered significant interest in neuroscience research due to its unique mechanism of action at the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the pharmacological profile of HA-966, with a particular focus on its stereospecific effects, mechanism of action, and preclinical data. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel modulators of the glutamatergic system.

Introduction

This compound (HA-966) is a heterocyclic compound that acts as a modulator of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] The pharmacology of HA-966 is particularly noteworthy due to its stereoselectivity, with its enantiomers exhibiting distinct and divergent central nervous system effects.[2] The (R)-(+)-enantiomer is primarily responsible for the NMDA receptor antagonist activity, while the (S)-(-)-enantiomer displays potent sedative and muscle relaxant properties.[2] This guide will delve into the detailed pharmacology of both the racemate and the individual enantiomers of HA-966.

Mechanism of Action

HA-966 exerts its effects on the NMDA receptor by acting as a low-efficacy partial agonist at the glycine co-agonist binding site.[1][2] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3] By binding to the glycine site, HA-966 acts as an antagonist in the presence of the full agonists, thereby inhibiting NMDA receptor function.[1]

The (R)-(+)-enantiomer of HA-966 is a selective and more potent antagonist at the glycine modulatory site of the NMDA receptor complex.[2] In contrast, the (S)-(-)-enantiomer is only weakly active at this site but produces marked sedative and muscle relaxant effects, which are thought to be mediated by disruption of striatal dopaminergic mechanisms, similar to the action of gamma-butyrolactone.[2]

Pharmacodynamics

The pharmacodynamic effects of this compound are diverse and stereospecific, encompassing anticonvulsant, neuroprotective, sedative, and muscle relaxant properties.

Anticonvulsant Activity

The anticonvulsant effects of HA-966 are primarily attributed to the (R)-(+)-enantiomer's antagonism at the NMDA receptor's glycine site.[2] In preclinical models, (+)-HA-966 has been shown to be effective against seizures induced by various chemical convulsants.[4]

Neuroprotective Effects

The ability of HA-966 to block NMDA receptor-mediated excitotoxicity underlies its neuroprotective potential. The (R)-(+)-enantiomer has been demonstrated to attenuate NMDA-induced brain injury in animal models.[5]

Sedative and Muscle Relaxant Effects

The sedative and muscle relaxant properties of racemic HA-966 are predominantly mediated by the (S)-(-)-enantiomer.[2] These effects are associated with a disruption of dopaminergic pathways in the striatum.[2]

Effects on Dopaminergic Systems

HA-966 has been shown to selectively elevate the dopamine content in the corpus striatum of rats.[6] Furthermore, the (R)-(+)-enantiomer can block the activation of the mesolimbic dopaminergic system induced by non-competitive NMDA antagonists like phencyclidine (PCP) and dizocilpine (MK-801).[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its enantiomers.

Table 1: In Vitro Binding and Functional Activity

| Compound | Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |

| (R)-(+)-HA-966 | [3H]glycine binding | Rat | Cerebral Cortex Synaptic Membranes | IC50 | 12.5 µM | [2] |

| (S)-(-)-HA-966 | [3H]glycine binding | Rat | Cerebral Cortex Synaptic Membranes | IC50 | 339 µM | [2] |

| Racemic HA-966 | [3H]glycine binding | Rat | Cerebral Cortex Synaptic Plasma Membranes | IC50 | 17.5 µM | [1] |

| (R)-(+)-HA-966 | Glycine-potentiated NMDA response | Rat | Cultured Cortical Neurons | IC50 | 13 µM | [2] |

| (S)-(-)-HA-966 | Glycine-potentiated NMDA response | Rat | Cultured Cortical Neurons | IC50 | 708 µM | [2] |

| (R)-(+)-HA-966 | Glycine concentration curve shift | Rat | Cultured Cortical Neurons | pKb | 5.6 | [2] |

Table 2: In Vivo Efficacy

| Compound | Model | Species | Endpoint | Dose (Route) | ED50 | Reference |

| (R)-(+)-HA-966 | Sound-induced seizures | Mouse | Antagonism | i.p. | 52.6 mg/kg | |

| (R)-(+)-HA-966 | NMDLA-induced seizures | Mouse | Antagonism | i.v. | 900 mg/kg |

Pharmacokinetics

Limited information is available regarding the detailed pharmacokinetics of this compound. However, some studies suggest that HA-966 may act as a prodrug. The observation that its effects are significantly reduced in hepatectomized mice suggests that it undergoes conversion to a pharmacologically active metabolite in the liver.[6] Further studies are required to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocols

[3H]glycine Binding Assay

Objective: To determine the affinity of test compounds for the glycine binding site of the NMDA receptor.

Methodology:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times and resuspended to a final protein concentration of approximately 1 mg/mL.

-

Binding Reaction: Membranes are incubated with [3H]glycine (e.g., 10-20 nM) and varying concentrations of the test compound in a final volume of 1 mL.

-

Incubation: The reaction mixture is incubated at 4°C for a specified time (e.g., 30 minutes).

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Washing: The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the functional effects of test compounds on NMDA receptor-mediated currents.

Methodology:

-

Cell Preparation: Primary cortical neurons are cultured on coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

-

Pipette Preparation: Patch pipettes with a resistance of 3-7 MΩ are filled with an internal solution.

-

Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

-

Current Recording: Cells are voltage-clamped at a holding potential of -60 to -70 mV. NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

Compound Application: The test compound is co-applied with the agonists at various concentrations.

-

Data Analysis: The inhibition of the NMDA receptor-mediated current by the test compound is measured, and IC50 values are determined by fitting the concentration-response data to a logistic function.

In Vivo Anticonvulsant Activity (Pentylenetetrazol-Induced Seizure Model)

Objective: To evaluate the in vivo anticonvulsant efficacy of test compounds.

Methodology:

-

Animal Model: Male mice (e.g., C57BL/6) are used.

-

Compound Administration: The test compound or vehicle is administered via the desired route (e.g., intraperitoneal, i.p.).

-

Seizure Induction: After a specified pretreatment time, a convulsant dose of pentylenetetrazol (PTZ) is administered (e.g., 85 mg/kg, s.c.).

-

Observation: Animals are observed for the onset and severity of seizures for a defined period (e.g., 30 minutes). Seizure activity is often scored using a standardized scale.

-

Data Analysis: The ability of the test compound to prevent or delay the onset of seizures and reduce their severity is recorded. The dose that protects 50% of the animals from seizures (ED50) is calculated.

Signaling Pathways and Visualizations

NMDA Receptor Signaling Pathway

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca2+ into the neuron. This increase in intracellular Ca2+ acts as a second messenger, activating a cascade of downstream signaling pathways that are crucial for synaptic plasticity.

Caption: NMDA Receptor Signaling and Modulation by HA-966.

Experimental Workflow for In Vivo Anticonvulsant Testing

The following diagram illustrates a typical workflow for assessing the anticonvulsant activity of a test compound using an in vivo seizure model.

Caption: Workflow for In Vivo Anticonvulsant Efficacy Testing.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in various physiological and pathological processes. Its distinct stereospecific profile, with the (R)-(+)-enantiomer acting as a selective NMDA receptor antagonist and the (S)-(-)-enantiomer producing sedative effects, provides a unique opportunity to dissect the different functional consequences of modulating these systems. While its pharmacokinetic and full toxicology profiles require further investigation, the existing preclinical data highlight the potential of glycine site modulators as therapeutic agents for neurological and psychiatric disorders. This technical guide serves as a foundational resource for researchers aiming to further explore the therapeutic potential of this compound and related compounds.

References

- 1. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HA-966 (1-hydroxy-3-aminopyrrolidone-2) selectively reduces N-methyl-D-aspartate (NMDA)-mediated brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The glycine/NMDA receptor antagonist, R-(+)-HA-966, blocks activation of the mesolimbic dopaminergic system induced by phencyclidine and dizocilpine (MK-801) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 3-Amino-1-hydroxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-hydroxypyrrolidin-2-one, commonly known as HA-966, is a synthetic molecule that has garnered significant interest in the field of neuroscience. Its biological activity is primarily characterized by its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory synaptic transmission in the central nervous system. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its enantiomer-specific effects, mechanism of action, and the experimental methodologies used to characterize its function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction

This compound (HA-966) is a heterocyclic compound that acts as a modulator of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. HA-966 exhibits a unique mode of action by targeting the glycine co-agonist binding site on the NMDA receptor complex. A crucial aspect of its pharmacology is the stereospecificity of its enantiomers, with the (R)-(+)- and (S)-(-)-forms displaying distinct biological profiles.

Enantiomer-Specific Biological Activity

The biological effects of this compound are predominantly attributed to its individual enantiomers, which possess markedly different pharmacological properties.

-

(R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one: This enantiomer is a selective antagonist at the glycine modulatory site of the NMDA receptor.[1][2][3] This antagonistic action at the glycine site accounts for its observed anticonvulsant properties in vivo.[2][3] It is considered a low-efficacy partial agonist.[2][3]

-

(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one: In contrast, the (S)-(-)-enantiomer is only weakly active as an NMDA receptor antagonist.[1][2][3] However, it exhibits significant sedative and muscle relaxant effects, suggesting a different mechanism of action that is not primarily mediated by the NMDA receptor glycine site.[1][3]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of the enantiomers of this compound.

Table 1: In Vitro Inhibition of NMDA Receptor Function

| Compound | Assay | Preparation | IC50 (µM) | pKb | Reference |

| (R)-(+)-HA-966 | Inhibition of [3H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 | - | [2][3] |

| (S)-(-)-HA-966 | Inhibition of [3H]glycine binding | Rat cerebral cortex synaptic membranes | 339 | - | [2][3] |

| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurones | 13 | 5.6 (estimated) | [2][3] |

| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurones | 708 | - | [2][3] |

Table 2: In Vivo Anticonvulsant Activity

| Compound | Seizure Model | Animal Model | ED50 (mg/kg) | Route of Administration | Reference |

| (R)-(+)-HA-966 | Sound-induced seizures | Mice | 52.6 | i.p. | [2][3] |

| (R)-(+)-HA-966 | N-methyl-DL-aspartic acid (NMDLA)-induced seizures | Mice | 900 | i.v. | [2][3] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the biologically active (R)-(+)-enantiomer of this compound is the negative allosteric modulation of the NMDA receptor through its interaction with the glycine binding site.[4] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By binding to the glycine site, (R)-(+)-HA-966 acts as an antagonist, preventing the co-agonist from binding and thereby inhibiting the opening of the ion channel. This leads to a reduction in calcium influx into the postsynaptic neuron, which is a critical step in many forms of synaptic plasticity and excitotoxicity.

Figure 1: Antagonistic action of (+)-HA-966 on the NMDA receptor signaling pathway.

Experimental Protocols

The characterization of the biological activity of this compound has relied on several key experimental techniques. Detailed below are methodologies for the primary assays used.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This assay is used to determine the binding affinity of a compound for the glycine binding site on the NMDA receptor.

Objective: To quantify the displacement of a radiolabeled ligand (e.g., [3H]glycine) from the NMDA receptor glycine site by unlabeled this compound.

Materials:

-

Rat cerebral cortex synaptic membranes

-

[3H]glycine (radioligand)

-

Unlabeled (R)-(+)- and (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one

-

Assay buffer (e.g., Tris-HCl)

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Synaptic membranes are prepared from the cerebral cortices of rats through a process of homogenization and differential centrifugation.

-

Assay Setup: In a multi-well plate, a fixed concentration of [3H]glycine is incubated with the synaptic membrane preparation in the presence of varying concentrations of the unlabeled test compound (HA-966 enantiomers).

-

Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

Figure 2: General workflow for a competitive radioligand binding assay.

Electrophysiological Recording in Rat Cortical Slices

This technique is employed to measure the functional effects of this compound on NMDA receptor-mediated synaptic currents.

Objective: To assess the ability of HA-966 to antagonize NMDA receptor responses in a physiologically relevant context.

Materials:

-

Rat brain

-

Vibratome or tissue slicer

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber

-

Glass microelectrodes

-

Electrophysiology rig (amplifier, digitizer, etc.)

-

NMDA

-

Glycine

-

(R)-(+)- and (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one

Procedure:

-

Slice Preparation: Coronal slices of the rat brain, typically containing the cortex, are prepared using a vibratome in ice-cold, oxygenated aCSF.

-

Slice Recovery: The slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from individual neurons.

-

NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA and glycine to the perfusion solution.

-

Drug Application: The enantiomers of HA-966 are added to the perfusion solution at various concentrations, and their effect on the NMDA-evoked currents is measured.

-

Data Analysis: The degree of inhibition of the NMDA receptor-mediated current by HA-966 is quantified to determine its antagonistic potency.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the NMDA receptor. Its biological activity is characterized by the stereospecific antagonism of the glycine co-agonist site by the (R)-(+)-enantiomer. This activity translates to anticonvulsant effects in vivo, highlighting its potential as a lead compound for the development of novel therapeutics for neurological disorders characterized by excessive NMDA receptor activation. The distinct pharmacological profile of the (S)-(-)-enantiomer suggests that it may interact with other central nervous system targets, warranting further investigation. The experimental methodologies outlined in this guide provide a framework for the continued exploration of the biological activities of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, also known as (S)-(-)-HA-966, is a significant chiral building block in medicinal chemistry and drug discovery. It is the (S)-enantiomer of the racemic compound HA-966, which is recognized for its activity at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. While the (R)-(+)-enantiomer acts as a selective antagonist at this site, the (S)-(-) enantiomer possesses distinct potent sedative and muscle relaxant properties. This stereospecific bioactivity makes the enantiomerically pure (S)-(-)-HA-966 a valuable tool for neuropharmacological research and a key intermediate for the development of novel therapeutics targeting the central nervous system.

The synthesis of enantiomerically pure (S)-(-)-HA-966 is crucial for evaluating its specific biological functions and for its application in asymmetric synthesis. The following protocol details a multi-step synthesis starting from the readily available chiral precursor, L-methionine.

Overall Synthetic Workflow

The synthesis of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one from L-methionine is a multi-step process involving the formation of a key acyclic precursor, followed by intramolecular cyclization and final deprotection.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols

This section provides a representative protocol for the synthesis of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one.

Disclaimer: The following protocol is constructed based on established synthetic routes outlined in the literature. Specific reaction conditions, yields, and purification methods are representative and may require optimization.

Step 1: Synthesis of (S)-2-(tert-Butoxycarbonylamino)-4-(benzyloxyamino)butanoic acid

This step involves the conversion of L-methionine to a protected, acyclic precursor suitable for cyclization. This is a multi-stage process starting with the reduction of the thioether, followed by protection and functional group manipulations.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| L-Methionine | 63-68-3 | C₅H₁₁NO₂S | Starting Material |

| Sodium in Liquid Ammonia | 7440-23-5 (Na) | Na / NH₃ | For Birch reduction |

| Di-tert-butyl dicarbonate | 24424-99-5 | C₁₀H₁₈O₅ | Boc protecting agent |

| Benzyl Chloroformate | 501-53-1 | C₈H₇ClO₂ | Z-protecting agent |

| O-Benzylhydroxylamine HCl | 2687-43-6 | C₇H₁₀ClNO | Source of benzyloxyamine |

| Various Solvents & Reagents | - | - | THF, NaOH, HCl, etc. |

Protocol:

-

Reduction & Hydrolysis: L-methionine is treated with sodium in liquid ammonia to cleave the thioether, followed by acidic workup to yield (S)-2-amino-4-hydroxybutanoic acid (homoserine).

-

Amine Protection: The primary amine of the homoserine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutanoic acid.

-

Hydroxyl Activation: The primary alcohol is converted to a good leaving group, typically a tosylate or mesylate, using the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

-

Nucleophilic Substitution: The activated hydroxyl group is displaced by O-benzylhydroxylamine to afford the key precursor, (S)-2-(tert-butoxycarbonylamino)-4-(benzyloxyamino)butanoic acid. The product is purified by column chromatography.

Step 2: Synthesis of (S)-3-(tert-Butoxycarbonylamino)-1-(benzyloxy)pyrrolidin-2-one

This step involves the intramolecular cyclization of the butanoic acid derivative to form the five-membered lactam ring.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| Precursor from Step 1 | - | C₁₇H₂₄N₂O₅ | Starting Material |

| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C₁₃H₂₂N₂ | Coupling agent for cyclization |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous solvent |

Protocol:

-

Dissolve the precursor from Step 1 in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC, approx. 1.1 equivalents) in anhydrous DCM dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (S)-3-(tert-butoxycarbonylamino)-1-(benzyloxy)pyrrolidin-2-one.

Step 3: Synthesis of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one

The final step involves the removal of both the N-Boc and O-benzyl protecting groups.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| Protected Lactam from Step 2 | - | C₁₅H₂₀N₂O₄ | Starting Material |

| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | Hydrogenolysis catalyst |

| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | Reducing agent |

| Trifluoroacetic Acid (TFA) | 76-05-1 | C₂HF₃O₂ | For Boc deprotection |

| Methanol / Ethyl Acetate | - | - | Solvents |

Protocol:

-

Hydrogenolysis (Debenzylation): Dissolve the protected lactam from Step 2 in a suitable solvent such as methanol or ethyl acetate.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

-